4-Methyl-1-(o-tolyl)pentane-1,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-methyl-1-(2-methylphenyl)pentane-1,3-dione |
InChI |
InChI=1S/C13H16O2/c1-9(2)12(14)8-13(15)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 |
InChI Key |
RPNOHKWNMGNIEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(=O)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 1 O Tolyl Pentane 1,3 Dione and Analogous Structures
Classical Synthetic Approaches for β-Diketones
Traditional methods for synthesizing β-diketones are foundational in organic chemistry and remain widely used due to their reliability and well-understood mechanisms.
The Claisen condensation is a cornerstone reaction for the formation of β-dicarbonyl compounds. It involves the reaction between an ester and another carbonyl compound, such as a ketone, in the presence of a strong base. To synthesize a molecule like 4-Methyl-1-(o-tolyl)pentane-1,3-dione, a "crossed" or "mixed" Claisen condensation would be employed. This typically involves reacting an aryl ketone with an aliphatic ester.
The general mechanism begins with the deprotonation of the α-carbon of the ketone by a strong base, forming a stable enolate anion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of an alkoxide leaving group yields the desired β-diketone. A stoichiometric amount of base is required because the final product is acidic and is deprotonated by the base, which drives the reaction to completion.
Variations of this reaction can enhance its utility and yield. The choice of base is critical; common bases include sodium ethoxide, sodium amide, or sodium hydride, with stronger bases often leading to higher yields. In mixed condensations where one partner lacks α-hydrogens (like aromatic esters), the reaction can be more straightforward. For the synthesis of the target compound, a potential pathway is the condensation of 2'-methylacetophenone (B146604) (the o-tolyl ketone component) with an ester such as ethyl isobutyrate, facilitated by a strong base like lithium diisopropylamide (LDA) to control the enolization.
Table 1: Examples of Claisen Condensation for β-Diketone Synthesis
| Ketone Reactant | Ester Reactant | Base | Product | Reference |
|---|---|---|---|---|
| Acetophenone | Ethyl Acetate | Sodium Ethoxide | Benzoylacetone | |
| 2-Acetylthiophene | Fluorinated Esters | Sodium Methoxide | 2-Thienyl Diketones |
The direct acylation of ketones is another fundamental method for preparing β-diketones. This process involves replacing an α-hydrogen atom of a ketone with an acyl group using an acylating agent like an ester, acid chloride, or acid anhydride (B1165640).
When using a basic catalyst, the reaction proceeds similarly to the Claisen condensation, where an enolate is formed and then acylated. For instance, the enolate of 3-methyl-2-butanone (B44728) could be acylated with o-toluoyl chloride to yield this compound.
Alternatively, the reaction can be catalyzed by acids, most notably boron trifluoride (BF₃). This method typically involves an acid anhydride as the acylating agent. The BF₃ acts as a Lewis acid, activating the anhydride and facilitating the acylation of the ketone's enol form. Milder enolization techniques have also been developed to accommodate base-sensitive functional groups, often using acid chlorides as the electrophiles in the condensation process.
Table 2: Acylating Agents and Conditions for β-Diketone Formation
| Ketone Type | Acylating Agent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aryl/Alkyl Ketones | Esters | Strong Base (e.g., NaNH₂, NaH) | β-Diketone | |
| Aryl/Alkyl Ketones | Acid Anhydrides | Boron Trifluoride (BF₃) | β-Diketone | |
| Enol Silyl Ethers | Acid Chlorides | Pentafluorophenylammonium Triflate | β-Diketone |
Advanced Strategies for Substituted Pentane-1,3-dione Synthesis
Modern synthetic chemistry offers more sophisticated and efficient methods for constructing complex molecules like substituted pentane-1,3-diones.
Transition metal catalysis has revolutionized the formation of C-C bonds. Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for synthesizing aryl ketones and, by extension, β-diketones. For the synthesis of this compound, these methods could be used to form the key aryl-carbonyl bond.
One approach is the α-arylation of a pre-existing β-diketone. For example, pentane-2,4-dione could be coupled with an o-tolyl halide or boronic acid using a palladium or copper catalyst to introduce the o-tolyl group. Copper(I) or Copper(II) salts have been shown to effectively catalyze the reaction between β-diketones and aryl halides to form α-aryl ketones. Similarly, palladium-catalyzed Suzuki-Miyaura coupling reactions can connect aryl boronic acids with acyl chlorides or amides to generate aryl ketones, which can then be further elaborated.
Table 3: Metal-Catalyzed Reactions for Aryl Ketone and β-Diketone Synthesis
| Coupling Partners | Catalyst System | Reaction Type | Product | Reference |
|---|---|---|---|---|
| β-Diketone + Aryl Halide | Cu(I) or Cu(II) salts | α-Arylation | α-Aryl Ketone | |
| Aryl Boronic Acid + Acyl Chloride | Palladium(II) Chloride | Suzuki-Miyaura Coupling | Aryl Ketone | |
| Ketone + Aryl Chloride | NHC-Pd(II)-Im Complex | α-Arylation | α-Aryl Ketone |
One-pot reactions, where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. The synthesis of dicarbonyl compounds can be achieved through such processes. For example, a base-promoted C-C coupling between N-Cbz amides and enolizable ketones can afford β-diketones under mild, transition-metal-free conditions.
Multicomponent reactions (MCRs) like the Biginelli reaction, which uses a β-dicarbonyl compound, an aldehyde, and urea, demonstrate the power of one-pot procedures to build complex heterocyclic structures from simple precursors. While not directly forming the target acyclic diketone, these methodologies highlight the potential for designing novel one-pot sequences. For instance, a tandem reaction could be envisioned where an initial coupling forms a key intermediate that then undergoes cyclization or further functionalization in the same pot to yield complex dicarbonyl-containing structures.
Continuous flow synthesis has emerged as a powerful technique for the scalable, safe, and efficient production of chemical compounds. In flow chemistry, reagents are continuously pumped through a reactor where they mix and react, and the product is collected at the outlet. This method offers superior control over reaction parameters like temperature and mixing, which is particularly beneficial for highly exothermic or fast reactions.
The synthesis of β-diketones via Claisen condensation has been adapted to continuous flow conditions, allowing for rapid evaporation of alcohol byproducts and maintaining uniform reaction conditions, which can be challenging in large-scale batch reactors. Flow chemistry is also highly advantageous for multi-step syntheses. For example, the preparation of substituted ketones has been achieved in a three-step flow process, demonstrating the potential to couple different reaction types, including photocatalyzed acylations and subsequent thermal steps, to build complex molecules efficiently. This technology could be applied to the synthesis of this compound, enabling safer and more scalable production compared to traditional batch methods.
Chemo- and Regioselectivity in the Synthesis of this compound
The synthesis of this compound most commonly proceeds via a crossed Claisen condensation. This reaction involves the acylation of an enolate derived from an unsymmetrical ketone, methyl isobutyl ketone (4-methyl-2-pentanone), with an ester, typically an ester of o-toluic acid (e.g., methyl o-toluate or ethyl o-toluate). The primary challenge in this synthesis is controlling the regioselectivity of the enolate formation from methyl isobutyl ketone.
Methyl isobutyl ketone possesses two distinct sets of α-protons: the methyl protons (C1) and the methylene (B1212753) protons (C3). Deprotonation can therefore lead to two different enolates: the kinetic enolate, formed by removal of a less sterically hindered methyl proton, and the thermodynamic enolate, resulting from the deprotonation of the more substituted methylene carbon.
Kinetic vs. Thermodynamic Control:
The formation of these enolates is governed by the reaction conditions, a principle that is fundamental to controlling the regiochemical outcome of the condensation.
Kinetic Control: The use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) favors the rapid formation of the less substituted, kinetic enolate. This is because the bulky base can more easily access the sterically unencumbered methyl protons. Subsequent acylation of this enolate would lead to the desired product, this compound.
Thermodynamic Control: In contrast, employing a smaller, less hindered base, such as sodium ethoxide or sodium hydride, at higher temperatures allows for an equilibrium to be established between the two possible enolates. wikipedia.org Under these conditions, the more substituted and thus more stable thermodynamic enolate is favored. Acylation of the thermodynamic enolate would result in the isomeric product, 2,2-dimethyl-5-(o-tolyl)-3,5-dioxohexanal.
Therefore, to selectively synthesize this compound, conditions favoring the formation of the kinetic enolate are paramount.
Table 1: Factors Influencing Regioselectivity in the Claisen Condensation for the Synthesis of this compound
| Factor | Condition for Desired Regioisomer (this compound) | Rationale |
| Base | Strong, sterically hindered base (e.g., LDA) | Favors deprotonation at the less sterically hindered methyl position (kinetic control). |
| Temperature | Low temperature (e.g., -78 °C) | Prevents equilibration to the more stable thermodynamic enolate. |
| Solvent | Aprotic solvent (e.g., THF) | Stabilizes the kinetic enolate and prevents proton exchange that could lead to equilibration. |
Sustainable and Green Chemistry Aspects in 1,3-Diketone Synthetic Pathways
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of 1,3-diketone synthesis, this translates to the development of methodologies that utilize less hazardous reagents and solvents, improve energy efficiency, and facilitate catalyst recovery and reuse.
Several innovative approaches have been explored to render the synthesis of 1,3-diketones, including structures analogous to this compound, more sustainable.
Solvent-Free and Alternative Solvent Systems:
One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents (VOCs).
Solvent-Free Conditions: Claisen-type condensations can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. researchgate.net This approach significantly reduces waste and can lead to higher yields and shorter reaction times. For instance, heating a mixture of the ketone, ester, and a solid base like potassium tert-butoxide can effectively drive the reaction.
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can serve as both the solvent and catalyst in chemical reactions. researchgate.net Their negligible vapor pressure makes them an environmentally friendly alternative to volatile organic solvents. In the context of Claisen condensations, basic ionic liquids can catalyze the reaction efficiently, and their immiscibility with many organic solvents allows for easy separation and recycling of the catalyst-solvent system. researchgate.net
Heterogeneous Catalysis:
The use of heterogeneous catalysts simplifies product purification and allows for the recovery and reuse of the catalyst, which is both economically and environmentally advantageous. wikipedia.org
Solid Bases: Instead of stoichiometric amounts of strong bases in solution, solid base catalysts such as hydrotalcites, zeolites, and basic resins can be employed. researchgate.net These materials possess basic sites on their surface that can facilitate the enolate formation required for the Claisen condensation. The catalyst can be easily removed by filtration at the end of the reaction.
Mechanochemistry:
Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free and often more energy-efficient alternative to traditional solution-phase chemistry. The Claisen-Schmidt condensation, a related reaction for the synthesis of α,β-unsaturated ketones, has been successfully performed under solvent-free grinding conditions, suggesting the potential for applying this technique to the synthesis of 1,3-diketones.
Table 2: Comparison of Green Synthetic Methodologies for 1,3-Diketone Synthesis
| Methodology | Key Features | Advantages | Potential Challenges |
| Solvent-Free Synthesis | Reaction conducted without a solvent, often with heating or microwave irradiation. researchgate.net | Reduced waste, faster reaction times, simplified workup. researchgate.net | Potential for localized overheating, limited applicability for some substrates. |
| Ionic Liquids | Use of non-volatile, recyclable ionic liquids as both solvent and catalyst. researchgate.net | Reduced VOC emissions, catalyst recyclability. researchgate.net | High cost of some ionic liquids, potential for product contamination. |
| Heterogeneous Catalysis | Employment of solid acid or base catalysts. wikipedia.orgresearchgate.net | Easy catalyst separation and reuse, simplified product purification. wikipedia.org | Lower catalytic activity compared to homogeneous catalysts, potential for catalyst deactivation. |
| Mechanochemistry | Use of mechanical energy to drive the reaction in the absence of a solvent. | Reduced solvent waste, high energy efficiency, potential for novel reactivity. | Scalability can be a challenge, requires specialized equipment. |
The application of these green chemistry principles to the synthesis of this compound holds the promise of developing more sustainable and efficient manufacturing processes for this valuable chemical intermediate.
Molecular Structure, Conformation, and Tautomerism of 4 Methyl 1 O Tolyl Pentane 1,3 Dione
Keto-Enol Tautomerism Equilibrium in β-Diketone Systems
β-Diketones, such as 4-Methyl-1-(o-tolyl)pentane-1,3-dione, are characterized by their existence as a dynamic equilibrium between two tautomeric forms: a diketo form and a chelated enol form. mdpi.commdpi.com This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. libretexts.orgmasterorganicchemistry.com The equilibrium position is highly sensitive to the nature of the substituents, the solvent, and temperature. mdpi.commasterorganicchemistry.comnih.gov Generally, the enol form is stabilized by the formation of a strong intramolecular hydrogen bond and a conjugated π-system, often making it the predominant form, especially in nonpolar solvents. youtube.comyoutube.com
Influence of Ortho-Tolyl and Methyl Substituents on Tautomeric Ratios
The specific substituents on the β-diketone backbone play a crucial role in determining the relative stability of the keto and enol tautomers.
Ortho-Tolyl Group: The presence of an aryl group, such as the o-tolyl substituent, generally favors the enol form due to the extension of the conjugated system. However, the ortho-methyl group introduces significant steric hindrance. This steric clash can disrupt the coplanarity between the aromatic ring and the enolic chelate ring, which is required for optimal conjugation. mdpi.com This disruption might slightly destabilize the enol form compared to a non-ortho-substituted analogue (e.g., a phenyl or p-tolyl group), potentially shifting the equilibrium slightly towards the keto form.
Methyl Substituent (at position 4): Bulky substituents on the alkyl side of the diketone can also influence the tautomeric ratio. The isopropyl group (resulting from the methyl at position 4) is sterically more demanding than a simple methyl or ethyl group. Increased steric bulk at the termini of the diketone chain tends to favor the enol form. mdpi.com Conversely, substitution at the central carbon (position 2) favors the keto form. mdpi.comrsc.org In this compound, the terminal isopropyl group likely contributes to the stabilization of the enol tautomer.
The final equilibrium position for this compound is therefore a result of the competing effects of extended conjugation from the aryl ring, steric hindrance from the ortho-methyl group, and the steric bulk of the terminal isopropyl group.
Experimental Determination of Tautomeric Forms (e.g., advanced NMR, IR, and UV-Vis spectroscopy for structural insights)
The slow rate of interconversion between keto and enol tautomers on the NMR timescale allows for their simultaneous observation and quantification. mdpi.comresearchgate.net Advanced spectroscopic techniques are indispensable for elucidating the structure and determining the tautomeric ratio. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between the keto and enol forms. nih.goved.gov The enol form is characterized by a highly deshielded signal for the enolic proton involved in the intramolecular hydrogen bond, typically appearing around 15-17 ppm. mdpi.comresearchgate.net It also shows a signal for the vinyl proton (=CH-) around 5-6 ppm. In contrast, the diketo form displays a characteristic signal for the central methylene (B1212753) protons (-CH₂-) at approximately 3-4 ppm. mdpi.com By integrating the characteristic peaks of each tautomer, the equilibrium constant (Keq) can be calculated. nih.gov ¹³C NMR spectroscopy further confirms the tautomerism, with distinct signals for the carbonyl carbons in the keto form (around 200 ppm) and the enolic carbons (e.g., C=O and C=C) in the enol form. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy provides clear evidence for the presence of each tautomer. The diketo form exhibits two distinct C=O stretching bands in the region of 1700-1730 cm⁻¹. rsc.org The enol form, stabilized by conjugation and intramolecular hydrogen bonding, shows a broad O-H stretching band and a lower frequency C=O stretching band (around 1580-1640 cm⁻¹), which is often coupled with the C=C stretching vibration. mdpi.comdaneshyari.com
UV-Vis Spectroscopy: The conjugated system of the enol form gives rise to a strong π→π* absorption band at a longer wavelength (typically >300 nm) compared to the weaker n→π* transition of the non-conjugated diketo form. mdpi.comdaneshyari.com The position and intensity of these bands are solvent-dependent, reflecting shifts in the tautomeric equilibrium. mdpi.com For instance, the keto form is generally favored in polar, protic solvents like water, while the enol form dominates in nonpolar solvents like chloroform (B151607) or cyclohexane. mdpi.commdpi.com
| Spectroscopic Method | Keto Tautomer | Enol Tautomer |
|---|---|---|
| ¹H NMR (δ, ppm) | ~3.5-4.0 (s, 2H, -C(O)CH₂C(O)-) | ~15-17 (s, 1H, enolic -OH), ~5.5-6.5 (s, 1H, =CH-) |
| ¹³C NMR (δ, ppm) | >200 (C=O), ~50-60 (-CH₂-) | ~180-195 (C=O, C-Ar), ~95-105 (=CH-) |
| IR (cm⁻¹) | ~1730 and ~1700 (two C=O stretches) | ~2500-3200 (broad O-H), ~1580-1640 (conjugated C=O and C=C) |
| UV-Vis (λmax) | Shorter wavelength (n→π) | Longer wavelength (π→π) |
Crystallographic Studies and Solid-State Architecture
While specific crystallographic data for this compound is not available, analysis of related structures provides significant insight into its likely solid-state conformation.
Single-Crystal X-ray Diffraction Analysis of Related Aryl-Substituted Diketones
Single-crystal X-ray diffraction is the definitive method for determining the molecular structure in the solid state. Studies on various aryl-substituted β-diketones consistently show that they crystallize in the cis-enol form. rsc.orgresearchgate.net This conformation is stabilized by a strong, resonance-assisted hydrogen bond (RAHB) forming a planar six-membered ring. rsc.org The bond lengths within this chelate ring typically show intermediate character between single and double bonds, indicating significant electron delocalization. For example, the C-C and C-O bond lengths within the enone moiety are averaged compared to typical single and double bonds. researchgate.net It is highly probable that this compound would also adopt this planar, intramolecularly hydrogen-bonded enol structure in its crystalline form. The main deviation from planarity would likely involve the orientation of the o-tolyl ring due to steric hindrance.
Analysis of Intermolecular Interactions and Supramolecular Assembly
C-H···O hydrogen bonds: Weak hydrogen bonds can form between the carbonyl oxygen of one molecule and C-H groups (from the aryl or alkyl parts) of neighboring molecules. nih.gov
π-π stacking: The aromatic tolyl rings can engage in π-π stacking interactions with adjacent rings, further stabilizing the crystal lattice. nih.gov
The specific arrangement, or supramolecular assembly, would depend on how the molecules pack to maximize these stabilizing interactions while minimizing steric repulsion. nih.govnih.gov
Conformational Analysis and Rotational Isomerism
The single bonds within the molecule allow for rotation, leading to different conformations. A key conformational feature of this compound is the restricted rotation around the single bond connecting the o-tolyl ring to the carbonyl carbon.
The presence of the methyl group at the ortho position of the phenyl ring creates a significant steric barrier to rotation. rsc.org This is a well-documented phenomenon in ortho-substituted biaryls and related systems. caltech.eduacs.orgresearchgate.net This steric hindrance can lead to the existence of stable rotational isomers, or atropisomers, if the energy barrier to rotation is sufficiently high. For the o-tolyl group, the barrier to rotation would be substantial, potentially leading to distinct conformers that are stable at room temperature. rsc.orgnih.gov These rotamers could, in principle, be distinguished by NMR spectroscopy, especially at low temperatures, where their interconversion would be slow. The relative stability of the different rotamers would be determined by the minimization of steric strain between the ortho-methyl group and the rest of the diketone moiety. rsc.org
Steric Hindrance and Conformational Preferences Induced by the o-Tolyl Group
The presence of a methyl group at the ortho position of the phenyl ring in this compound is expected to be a major determinant of its conformational landscape. Generally, in aryl β-diketones, the aryl group and the adjacent carbonyl group tend to be coplanar to maximize π-conjugation, which is an electronically favorable arrangement. However, an ortho-substituent, such as the methyl group in the o-tolyl moiety, introduces steric strain that can disrupt this planarity.
This steric clash between the ortho-methyl group and the carbonyl oxygen or the rest of the β-diketone backbone forces the tolyl ring to rotate out of the plane of the dicarbonyl system. The extent of this rotation, defined by the dihedral angle between the plane of the aromatic ring and the plane of the enone fragment, is a balance between minimizing steric repulsion and maintaining some degree of electronic conjugation.
Without experimental data from techniques like X-ray crystallography or detailed computational modeling (e.g., Density Functional Theory calculations), any discussion of specific bond lengths, bond angles, and precise conformational energies for this molecule remains speculative.
Table 1: Expected Qualitative Effects of the o-Tolyl Group on Conformational Parameters
| Parameter | Expected Influence of o-Tolyl Group | Rationale |
| Aryl-Carbonyl Dihedral Angle | Increase (non-planar arrangement) | Steric repulsion between the ortho-methyl group and the carbonyl oxygen. |
| Conjugation | Decrease | Disruption of coplanarity between the aryl ring and the enone system. |
| Conformational Energy | Higher energy for planar conformers | Significant steric strain in planar or near-planar arrangements. |
Intramolecular Hydrogen Bonding Network Characterization
β-Diketones predominantly exist in their enol tautomeric form, stabilized by a strong intramolecular hydrogen bond that forms a six-membered pseudo-ring. In the case of this compound, the enol form would involve a hydrogen atom shared between the two oxygen atoms of the 1,3-dione moiety.
This intramolecular hydrogen bond is a resonance-assisted hydrogen bond (RAHB), which is known to be particularly strong due to the delocalization of π-electrons within the chelate ring. The strength and geometry of this hydrogen bond are sensitive to the electronic and steric environment of the molecule.
The steric hindrance from the o-tolyl group, by forcing the aryl ring out of the plane, could potentially influence the electronic properties of the adjacent carbonyl group. This might lead to subtle changes in the acidity of the enolic proton and the proton-accepting ability of the carbonyl oxygens, thereby modulating the strength of the intramolecular hydrogen bond. For instance, a decrease in conjugation could slightly alter the electron density distribution within the dione (B5365651) system.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to characterize such hydrogen bonds. In ¹H NMR, the enolic proton signal appears at a characteristically downfield chemical shift, often in the range of 15-17 ppm, indicative of a strong hydrogen bond. The precise chemical shift can provide qualitative information about the bond's strength. IR spectroscopy can also be used, where the O-H stretching frequency is significantly broadened and shifted to lower wavenumbers.
However, specific spectroscopic data for this compound that would allow for a quantitative characterization of its intramolecular hydrogen bond are not available in published literature. Therefore, a detailed analysis of bond lengths (O-H, H···O) and angles (O-H···O) for this specific compound cannot be provided.
Table 2: General Characteristics of Intramolecular Hydrogen Bonds in Enolized β-Diketones
| Property | Typical Observation | Method of Characterization |
| ¹H NMR Chemical Shift (Enol Proton) | 15-17 ppm | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| O-H Stretching Frequency | Broad band at lower wavenumbers (e.g., 2500-3200 cm⁻¹) | Infrared (IR) Spectroscopy |
| O···O Distance | Short (e.g., ~2.5-2.6 Å) | X-ray Crystallography |
| Geometry | Forms a quasi-aromatic six-membered ring | X-ray Crystallography, Computational Modeling |
Computational and Theoretical Investigations of 4 Methyl 1 O Tolyl Pentane 1,3 Dione
Molecular Dynamics Simulations for Conformational Fluxionality
While DFT calculations typically investigate static, minimum-energy structures, molecules are in constant motion. Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. chemrxiv.orguni-konstanz.de An MD simulation for 4-Methyl-1-(o-tolyl)pentane-1,3-dione would provide a dynamic picture of its behavior, revealing its conformational flexibility, or "fluxionality". wikipedia.org
Such simulations could track the rotation of the o-tolyl and isobutyl groups, the fluctuations in bond lengths and angles, and the dynamic nature of the intramolecular hydrogen bond in the enol tautomer. This provides a more realistic understanding of the molecule's behavior in solution, including how it might interact with solvent molecules and how its shape might change to accommodate binding to a receptor or catalyst.
Quantum Chemical Approaches to Reaction Mechanism Elucidation
Quantum chemical methods are instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions. nih.govdiva-portal.org For this compound, these approaches could be used to study its synthesis, typically via a Claisen condensation, or its subsequent reactions. nih.gov
By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies (the energy barrier between reactants and transition states) allows for the prediction of reaction rates and helps to understand why certain products are formed over others. This knowledge is invaluable for optimizing reaction conditions to improve yields and selectivity. At present, no such specific mechanistic studies for this compound are available in the literature.
Quantitative Structure-Property Relationship (QSPR) Modeling for Diketone Derivatives
Quantitative Structure-Property Relationship (QSPR) is a computational technique that aims to build a statistical model correlating the chemical structure of molecules with a specific property of interest (e.g., boiling point, solubility, or biological activity). iomcworld.com
To develop a QSPR model for a class of compounds like diketone derivatives, a dataset of diverse diketones with experimentally measured properties is required. For each molecule in this dataset, a set of numerical "descriptors" is calculated using computational chemistry. These descriptors can encode electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices) features of the molecule. Statistical methods are then used to create a mathematical equation that links these descriptors to the observed property.
Once a valid QSPR model is established, it can be used to predict the properties of new or untested diketones, such as this compound, without the need for laboratory experiments. This approach is widely used in drug discovery and materials science to screen virtual libraries of compounds and prioritize candidates for synthesis. nih.govmdpi.com
Reactivity and Chemical Transformations of 4 Methyl 1 O Tolyl Pentane 1,3 Dione
Electrophilic and Nucleophilic Reactions at the Diketone Nucleus
The core reactivity of 4-Methyl-1-(o-tolyl)pentane-1,3-dione stems from the acidity of the proton on the C2 carbon, which is positioned between the two carbonyl groups. The electron-withdrawing nature of the adjacent carbonyls significantly increases the acidity of this α-hydrogen, facilitating its removal by a base to form a resonance-stabilized enolate ion.
This enolate is a potent nucleophile and can undergo a variety of reactions. For instance, it can be alkylated at the C2 position by reacting with alkyl halides. This reaction is a fundamental carbon-carbon bond-forming process. Similarly, the enolate can participate in acylation reactions when treated with acyl chlorides or anhydrides, leading to the formation of a β-triketone.
The enolate of this compound can also act as a nucleophile in aldol-type condensation reactions with aldehydes and ketones. acs.org This reaction would result in the formation of a β-hydroxy diketone, which can subsequently undergo dehydration to yield an α,β-unsaturated diketone.
Furthermore, the diketone itself, particularly in its enol form, can react with certain electrophiles. For example, it can undergo reactions with nucleophilic carbenes, which involves the formal insertion of the carbene into the acidic C-H bond at the C2 position. organic-chemistry.org This proceeds through proton abstraction from the enol tautomer to generate an enolate, which then combines with the carbocationic species derived from the carbene. organic-chemistry.org
Condensation Reactions for Heterocyclic Ring Formation
The 1,3-dicarbonyl moiety in this compound is an excellent precursor for the synthesis of various heterocyclic compounds through condensation reactions with binucleophilic reagents.
The reaction of 1,3-diketones with hydrazine (B178648) and its derivatives is a classic and widely used method for the synthesis of pyrazoles. acs.orgorganic-chemistry.org In the case of this compound, condensation with hydrazine hydrate (B1144303) would lead to the formation of a pyrazole (B372694) ring.
The mechanism involves the initial nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons, followed by the elimination of a water molecule to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the remaining carbonyl group, which after another dehydration step, yields the aromatic pyrazole ring.
When an unsymmetrical diketone like this compound is reacted with a substituted hydrazine, such as phenylhydrazine, the formation of two regioisomeric pyrazoles is possible. The initial nucleophilic attack can occur at either the C1 carbonyl (attached to the o-tolyl group) or the C3 carbonyl (adjacent to the isobutyl group). The regiochemical outcome of the reaction can be influenced by factors such as the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions (e.g., pH).
Table 1: Potential Pyrazole Derivatives from this compound and Hydrazines
| Hydrazine Reactant | Potential Pyrazole Product(s) |
| Hydrazine (NH₂NH₂) | 3-Isobutyl-5-(o-tolyl)-1H-pyrazole |
| Phenylhydrazine (PhNHNH₂) | 3-Isobutyl-1-phenyl-5-(o-tolyl)-1H-pyrazole and/or 5-Isobutyl-1-phenyl-3-(o-tolyl)-1H-pyrazole |
The direct synthesis of furan (B31954) derivatives from simple 1,3-diketones via palladium-catalyzed cyclization is not a commonly reported transformation. The classic Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of 1,4-diketones, is the most direct route to furans. acs.orgacs.org
However, palladium catalysis has been employed in the synthesis of furans from more complex diketone precursors. For instance, γ-propargyl-1,3-diketones can undergo a palladium(II)-catalyzed intramolecular carbonylative cycloisomerization to yield polysubstituted furans. organic-chemistry.org This process involves the cyclization of the enolized diketone onto the palladium-activated alkyne.
For a simple acyclic 1,3-diketone like this compound, a direct palladium-catalyzed cyclization to a furan is unlikely without prior functionalization to introduce a reactive group that can participate in an intramolecular cyclization.
The synthesis of thiazole (B1198619) and thiadiazole rings generally requires the incorporation of a sulfur atom, and in the case of thiadiazoles, two adjacent nitrogen atoms as well.
For the synthesis of thiazole derivatives from a 1,3-diketone, a common approach is a modification of the Hantzsch thiazole synthesis. This would involve the initial α-halogenation of this compound at the C2 position to form an α-halo-1,3-diketone. This intermediate can then be reacted with a thioamide, such as thiourea, in a condensation reaction to form the thiazole ring.
The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from 1,3-diketones is less direct. A plausible route would involve the initial conversion of one of the carbonyl groups of this compound into a thiosemicarbazone by reaction with thiosemicarbazide. This intermediate could then undergo an acid- or base-catalyzed cyclodehydration to form the 1,3,4-thiadiazole ring.
Derivatization Strategies for Advanced Chemical Synthesis (e.g., Bicyclo[1.1.1]pentane intermediates)
Bicyclo[1.1.1]pentane (BCP) derivatives are of significant interest in medicinal chemistry as bioisosteres for aromatic rings. The synthesis of 1,3-disubstituted BCPs can be achieved through the reaction of [1.1.1]propellane with various reagents.
A known method for the synthesis of 1,3-dicarbonyl BCPs involves the photochemical addition of [1.1.1]propellane to a diketone. For example, the reaction of propellane with 2,3-butanedione (B143835) (diacetyl) yields 1,3-diacetylbicyclo[1.1.1]pentane. nih.gov This reaction proceeds via a radical mechanism where the strained central bond of the propellane is cleaved.
Based on this precedent, a similar reaction of this compound with [1.1.1]propellane under photochemical conditions could be a viable strategy to synthesize the corresponding 1-(4-methyl-1-oxopentan-3-oyl)-3-(o-tolylcarbonyl)bicyclo[1.1.1]pentane. This BCP-containing diketone could then serve as a valuable intermediate for further chemical modifications in advanced synthesis.
Oxidation and Reduction Chemistry Relevant to Diketone Reactivity
The carbonyl groups and the methylene (B1212753) group of this compound are susceptible to both oxidation and reduction.
Oxidation:
The oxidation of 1,3-diketones can proceed through several pathways. Oxidative cleavage of the C-C bond between the carbonyl groups can be achieved using various oxidizing agents, leading to the formation of carboxylic acids. For example, aerobic photooxidation with iodine has been shown to catalytically cleave 1,3-diketones to their corresponding carboxylic acids. organic-chemistry.org Another method involves treatment with iodine and sodium azide (B81097) in the presence of an amine to yield amides via oxidative cleavage. nih.gov
Alternatively, the methylene group at the C2 position can be oxidized. For instance, exposure of a cobalt complex of a pentane-2,4-dione derivative to air resulted in the oxidation of the central carbon to a keto group, forming a triketone. tandfonline.com
Reduction:
The carbonyl groups of 1,3-diketones can be reduced to alcohols. The use of mild reducing agents like sodium borohydride (B1222165) (NaBH₄) would likely reduce both carbonyl groups to hydroxyl groups, yielding a 1,3-diol. The stereochemical outcome of this reduction can be complex, potentially leading to a mixture of diastereomers.
Catalytic hydrogenation, for example using palladium on carbon (Pd/C), can also be employed. Depending on the reaction conditions, it is possible to achieve selective reduction of one carbonyl group or both. In some cases, catalytic hydrogenation of 1,3-diketones can lead to the formation of a monoketone through a process involving hydrogenation of one carbonyl, dehydration of the resulting enol, and subsequent reduction of the enone intermediate.
Table 2: Summary of Potential Oxidation and Reduction Products
| Reaction Type | Reagent/Condition | Potential Product(s) |
| Oxidation | Aerobic photooxidation with I₂ | o-Toluic acid and 3-Methylbutanoic acid |
| I₂/NaN₃/Amine | o-Tolylamide and 3-Methylbutanamide derivatives | |
| Reduction | NaBH₄ | 4-Methyl-1-(o-tolyl)pentane-1,3-diol |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | 4-Methyl-1-(o-tolyl)pentan-1-ol, 4-Methyl-1-(o-tolyl)pentan-3-ol, or 4-Methyl-1-(o-tolyl)pentane-1,3-diol |
Mechanistic Studies of Wacker-Type Oxidations Involving Diketone Ligands
The Wacker process, a cornerstone of palladium-catalyzed oxidation chemistry, traditionally transforms terminal olefins into methyl ketones. numberanalytics.comwikipedia.orgchem-station.com The catalytic cycle is generally understood to involve several key steps: coordination of the alkene to a Pd(II) center, nucleophilic attack by water, β-hydride elimination, and subsequent catalyst regeneration. numberanalytics.comorganic-chemistry.orglibretexts.org While the classical Wacker-Tsuji oxidation often employs a ligand-free palladium salt or simple nitrile ligands, the introduction of ancillary ligands can significantly modify the catalyst's stability, activity, and selectivity by altering the steric and electronic environment of the palladium center. numberanalytics.comnih.gov
Although no specific mechanistic studies have been published on Wacker-type oxidations employing this compound as a ligand, a scientifically-grounded hypothesis regarding its role can be formulated by analyzing its structural features and drawing parallels with established principles of ligand effects in palladium catalysis. numberanalytics.combenthamopen.com As a β-diketonate, this ligand would coordinate to the palladium center in a bidentate fashion through its two oxygen atoms, forming a stable six-membered ring. This chelation effect is expected to enhance the stability of the palladium complex, potentially reducing catalyst decomposition into palladium black.
The specific substituents on the this compound ligand—a bulky isobutyl group at one end and an o-tolyl group at the other—are poised to exert significant steric and electronic influence on the catalytic cycle.
Postulated Influence on the Wacker Catalytic Cycle:
Alkene Coordination: The first step of the Wacker cycle is the coordination of the olefin to the Pd(II) center. numberanalytics.com The steric bulk imposed by the o-tolyl and isobutyl groups of the diketonate ligand could influence the binding affinity of the alkene. This steric hindrance might disfavor the coordination of bulky olefin substrates, potentially leading to lower reaction rates for sterically demanding alkenes. Conversely, it could enhance selectivity for less hindered terminal olefins.
Nucleophilic Attack: Following alkene coordination, the crucial C-O bond-forming step occurs via nucleophilic attack of a water molecule on the coordinated alkene. numberanalytics.comnumberanalytics.com The electronic properties of the this compound ligand would modulate the electrophilicity of the coordinated alkene. Both the alkyl (isobutyl) and aryl (o-tolyl) groups are generally considered electron-donating. This electron-donating character would increase the electron density on the palladium center, which in turn could slightly reduce the electrophilicity of the bound alkene, potentially slowing the rate of nucleophilic attack compared to systems with electron-withdrawing ligands. However, this effect might be counterbalanced by the ligand's ability to stabilize the electron-deficient transition state of the hydroxypalladation step.
β-Hydride Elimination and Reductive Elimination: After the formation of the β-hydroxyalkyl-palladium intermediate, the reaction proceeds through β-hydride elimination to form a palladium-hydride species and the enol of the product ketone. numberanalytics.com The steric environment created by the bulky ligand could influence the geometry of the intermediate, potentially affecting the rate and regioselectivity of this step. A well-defined, sterically encumbered pocket around the metal center can sometimes enforce a specific conformation that favors one pathway over others. numberanalytics.com
Catalyst Stability and Regeneration: One of the primary roles of ancillary ligands is to stabilize the metal center against aggregation and deactivation. numberanalytics.com The strong chelation of the β-diketonate ligand would likely impart significant thermal stability to the palladium catalyst. The regeneration of the Pd(II) catalyst from Pd(0), typically facilitated by a co-oxidant like copper(II), is the final phase of the cycle. numberanalytics.comchem-station.com The ligand's steric and electronic properties can influence the rate of this reoxidation step. A bulky ligand might hinder the approach of the re-oxidant, while its electronic effects could modulate the redox potential of the palladium center.
Enhancing Catalyst Stability: The bidentate chelation of the diketonate moiety is expected to form a robust palladium complex, minimizing catalyst decomposition.
Modulating Reactivity and Selectivity: The steric bulk of the isobutyl and o-tolyl groups could influence substrate scope and regioselectivity.
Altering Electronic Properties: The electron-donating nature of the ligand's substituents would increase electron density at the palladium center, affecting the rates of key steps like nucleophilic attack and catalyst re-oxidation.
Further empirical and computational studies would be necessary to validate these hypotheses and to fully elucidate the mechanistic nuances of using this compound as a ligand in palladium-catalyzed oxidations.
Coordination Chemistry of 4 Methyl 1 O Tolyl Pentane 1,3 Dione and β Diketonate Ligands
Ligand Design Principles and Coordination Modes of 1,3-Diketones
1,3-Diketones, or β-diketones, are organic compounds characterized by two carbonyl groups separated by a methylene (B1212753) group. They exist in a tautomeric equilibrium between the keto and enol forms. The deprotonation of the enol form yields the β-diketonate anion, which acts as a powerful chelating ligand.
Ligand Design Principles: The versatility of β-diketonate ligands stems from the ability to modify their properties by varying the substituents (R and R') on the dicarbonyl fragment. nih.govnih.gov These modifications can tune the ligand's:
Steric Hindrance: Bulky substituents can influence the coordination number of the metal center, control the geometry of the complex, and affect the solubility of the complex. In 4-Methyl-1-(o-tolyl)pentane-1,3-dione, the o-tolyl and isobutyl groups provide significant steric bulk.
Electronic Properties: Electron-withdrawing or electron-donating groups can alter the acidity of the ligand and the electron density on the coordinating oxygen atoms, thereby influencing the strength of the metal-ligand bond. rsc.org
Solubility: The nature of the substituents largely determines the solubility of both the free ligand and its metal complexes in various organic solvents. nih.gov
Coordination Modes: β-Diketonate ligands are known for their diverse coordination capabilities. acs.orgresearchgate.net The most common mode is as a bidentate chelating ligand, where the two oxygen atoms bind to a single metal ion to form a stable six-membered ring. However, other coordination modes are also possible, especially in polynuclear complexes:
Bidentate Chelating: Forms a stable six-membered ring with a metal ion. This is the most prevalent coordination mode.
Monodentate: Only one oxygen atom coordinates to the metal center. This is less common due to the stability of the chelate ring.
Bridging: The diketonate can bridge two or more metal centers. This can occur in several ways, such as a chelating-bridging mode where the ligand chelates one metal and uses one or both oxygen atoms to bind to another. nih.gov
The variety of coordination structures arises from the ligand's ability to act as a bi- and polydentate ligand, depending on the metal ions and co-ligands involved. nih.gov
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal β-diketonate complexes is typically straightforward. The most common method involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the β-diketone in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand. ijrbat.in The choice of solvent and reaction conditions can influence the stoichiometry and structure of the resulting complex. nih.gov
Structural characterization is crucial for understanding the properties of these complexes. Key analytical techniques include:
Spectroscopic Methods:
Infrared (IR) Spectroscopy: Used to confirm the coordination of the diketonate ligand to the metal, identified by shifts in the C=O and C=C stretching frequencies. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure of the complex in solution.
UV-Visible Spectroscopy: Gives insights into the electronic transitions within the complex. orientjchem.org
Elemental Analysis: Confirms the empirical formula of the synthesized complex. orientjchem.org
Thermogravimetric Analysis (TGA): Studies the thermal stability of the complexes. ijrbat.in
The stoichiometry of metal β-diketonate complexes, represented by the general formula M(dike)n, depends on the oxidation state and coordination preferences of the metal ion. For transition metals, common stoichiometries include 1:2 and 1:3 (metal:ligand). orientjchem.orgresearchgate.net
The coordination geometry around the metal center is determined by the metal ion, its coordination number, and the steric demands of the β-diketonate ligand.
Square Planar: Often observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II) in M(dike)₂ complexes.
Tetrahedral: Can occur for M(dike)₂ complexes, though less common than square planar for d⁸ ions.
Octahedral: The most common geometry for M(dike)₃ complexes (e.g., with Cr(III), Fe(III), Co(III)) and for M(dike)₂(L)₂ complexes, where L is an additional ligand (like water or pyridine). researchgate.netmdpi.com
| Metal Ion Example | Stoichiometry (M:L) | Coordination Number | Typical Geometry |
|---|---|---|---|
| Cu(II), Ni(II) | 1:2 | 4 | Square Planar |
| Zn(II) | 1:2 | 4 | Tetrahedral |
| Fe(III), Co(III), Cr(III) | 1:3 | 6 | Octahedral |
| Mn(II), Co(II) | 1:2 (with 2 solvent molecules) | 6 | Octahedral |
The formation of chelate rings in metal-diketonate complexes introduces the possibility of stereoisomerism. For octahedral complexes with unsymmetrical β-diketonate ligands like this compound, several isomers can exist.
Geometric Isomerism: In M(dike)₃ complexes with unsymmetrical ligands, two geometric isomers are possible: facial (fac) and meridional (mer).
In the fac isomer, the three similar ends of the ligands (e.g., the three o-tolyl groups) occupy the corners of one triangular face of the octahedron.
In the mer isomer, they occupy three positions in a plane that bisects the octahedron.
Optical Isomerism: Both the fac and mer isomers of an octahedral M(dike)₃ complex are chiral (lack a plane of symmetry) and can exist as a pair of enantiomers (Δ and Λ). This arises from the propeller-like arrangement of the chelate rings around the metal center. acs.org
The separation and characterization of these isomers can be challenging but are important for applications where stereochemistry is critical, such as in asymmetric catalysis.
Electronic Structure and Redox Non-Innocence in Metal-Diketone Systems
The electronic structure of metal-diketonate complexes is traditionally described by considering the metal ion in a specific oxidation state and the diketonate as a closed-shell anion. However, this view can be an oversimplification. researchgate.net The frontier orbitals of both the metal and the ligand can be close in energy, leading to significant mixing. acs.org
This has led to the concept of redox non-innocence , where the ligand actively participates in the redox chemistry of the complex. rsc.org A ligand is considered non-innocent if it can be oxidized or reduced within the complex, meaning the electron density changes are not confined to the metal center during a redox reaction. acs.orgresearchgate.net
For β-diketonates, while often considered "innocent," studies have shown they can exhibit non-innocent behavior, particularly with certain metal centers and in specific redox states. acs.orgresearchgate.net This means that the oxidation state of the metal can be ambiguous, and it may be more accurate to describe the electronic structure as a resonance hybrid of different states (e.g., M(II)-L⁻ ↔ M(III)-L²⁻). This ligand participation can have profound effects on the reactivity and catalytic activity of the complex. rsc.orgresearchgate.net
Catalytic Applications of Metal-Diketonate Complexes in Organic Transformations
Metal β-diketonate complexes are widely used as catalysts or pre-catalysts in a variety of organic transformations due to their stability, solubility in organic media, and ease of preparation. researchgate.netnih.gov Applications include:
Polymerization Reactions: They are used as initiators or catalysts in the polymerization of olefins and other monomers. researchgate.net
Coupling Reactions: Catalyzing the formation of carbon-carbon and carbon-heteroatom bonds.
Oxidation and Reduction Reactions: Acting as catalysts for various oxidation and hydrogenation processes. libretexts.org
Lewis Acid Catalysis: The coordinatively unsaturated metal center can act as a Lewis acid to activate substrates. rsc.org
CO₂ Fixation: Some complexes have shown high efficiency in catalyzing the conversion of CO₂ into cyclic carbonates under mild conditions. rsc.org
The catalytic activity can be tuned by modifying the β-diketonate ligand's steric and electronic properties or by changing the central metal ion. researchgate.net
| Metal Complex Type | Reaction Type | Example Application |
|---|---|---|
| Fe(acac)₃, Co(acac)₂ | Cross-coupling | Formation of C-C bonds |
| Zr(acac)₄, Zn(acac)₂ | Polymerization | Synthesis of polyurethanes researchgate.net |
| Mo(IV)-diketonates | Allylic Substitution | Substitution of allylic alcohols rsc.org |
| Various M(dike)n | CO₂ Fixation | Synthesis of cyclic carbonates from epoxides and CO₂ rsc.org |
Understanding the mechanism of a catalytic reaction is key to optimizing it. A catalytic cycle is a multistep mechanism involving the catalyst that illustrates its regeneration after each cycle. wikipedia.orgyoutube.com For metal-diketonate catalyzed reactions, the cycle typically involves several key elementary steps:
Catalyst Activation: The starting complex, often a stable pre-catalyst, is converted into the active catalytic species. This might involve the dissociation of a ligand to create a vacant coordination site. libretexts.orgwikipedia.org
Substrate Coordination: One or more reactant molecules bind to the metal center. libretexts.org
Transformation: The coordinated substrate undergoes chemical transformation. This can involve steps like oxidative addition, reductive elimination, or insertion reactions. The electronic properties of the diketonate ligand can influence the rates of these steps.
Product Release: The product molecule detaches from the metal center.
Catalyst Regeneration: The metal complex returns to its initial state, ready to begin a new cycle. wikipedia.org
Elucidating these cycles often requires a combination of kinetic studies, spectroscopic identification of intermediates, and computational modeling to map out the energy profile of the reaction pathway. uq.edu.au The specific nature of the β-diketonate ligand, such as the bulky groups in this compound, can significantly impact the stability of intermediates and the energy barriers between steps in the cycle. nih.gov
Applications in Advanced Chemical Synthesis and Materials Science
Utilization as a Building Block in Complex Polyketide Synthesis
There is currently no available research in the public domain that details the use of 4-Methyl-1-(o-tolyl)pentane-1,3-dione as a specific building block or precursor in the biosynthesis or chemical synthesis of complex polyketides. While the structural motif of a β-dicarbonyl is fundamental to polyketide chemistry, allowing for Claisen condensations and subsequent modifications by polyketide synthase (PKS) enzymes, the specific role of the 4-methyl and o-tolyl substitutions on this particular pentane-1,3-dione framework in such pathways has not been documented.
Precursors for Advanced Organic Materials with Tunable Properties
The potential of this compound as a precursor for advanced organic materials with tunable properties has not been explored in the available scientific literature. In theory, 1,3-diones can serve as versatile ligands for the formation of metal-organic frameworks (MOFs) or as monomers in the synthesis of specialized polymers. The electronic and steric properties imparted by the o-tolyl group could influence the photophysical or mechanical properties of resulting materials. However, no studies have been published that demonstrate or investigate these potential applications for this specific compound.
Role in Organocatalysis and Metal-Free Catalytic Processes
An examination of the literature on organocatalysis and metal-free catalytic processes does not reveal any instances where this compound is employed as a catalyst, pro-catalyst, or a key substrate to probe catalytic mechanisms. The acidic protons of the central methylene (B1212753) group and the coordinating ability of the dicarbonyl moiety are features often exploited in catalysis. Nevertheless, the scientific community has not yet reported the application of this particular substituted pentane-1,3-dione in such catalytic systems.
Advanced Analytical and Spectroscopic Characterization Techniques Applied to β Diketones
High-Resolution NMR Spectroscopy for Detailed Stereochemical and Tautomeric Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and dynamic study of β-diketones. It provides unparalleled insight into the keto-enol tautomeric equilibrium, which is a hallmark of this class of compounds. For 4-Methyl-1-(o-tolyl)pentane-1,3-dione, NMR allows for the direct observation and quantification of both the diketo and enol forms in solution, as the exchange between them is typically slow on the NMR timescale.
The enol form is characterized by a strong intramolecular hydrogen bond, which gives rise to a highly deshielded enolic proton signal in the ¹H NMR spectrum, often appearing around δ 16 ppm. The equilibrium between the two enol tautomers is, in contrast, very fast, resulting in an averaged NMR spectrum. The position of the tautomeric equilibrium is influenced by factors such as solvent polarity and temperature, with polar solvents often favoring the keto tautomer through preferential solvation.
¹³C NMR spectroscopy is also highly informative. The chemical shifts of the carbonyl and enolic carbons provide clear markers for each tautomer. Isotope effects on these chemical shifts, particularly deuterium-induced isotope effects, can be a powerful tool in studying the intricacies of the hydrogen bonding and tautomerism. By analyzing the temperature dependence of the equilibrium constants derived from NMR data, thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of enolisation can be determined, offering insights into steric and electronic effects.
Table 1: Representative ¹H NMR Chemical Shifts for β-Diketone Tautomers
| Proton | Diketo Form (δ, ppm) | Enol Form (δ, ppm) |
|---|---|---|
| Enolic OH | - | 15.0 - 17.0 |
| Methine CH | - | ~6.0 |
Note: The data in this table is representative of the β-diketone class and serves as an illustrative example.
Advanced Mass Spectrometry for Mechanistic Pathway Elucidation and Fragment Analysis
Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elucidating the fragmentation pathways of β-diketones like this compound. Electron ionization (EI) is a common method where the resulting molecular ions are energetically unstable and undergo predictable fragmentation.
The fragmentation of β-diketones is characterized by several key mechanisms, including α-cleavage and the McLafferty rearrangement.
α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion. This is often a primary fragmentation pathway.
McLafferty Rearrangement: This specific fragmentation pattern occurs in carbonyl compounds that possess a γ-hydrogen. It involves a six-membered cyclic transition state, resulting in the formation of a radical cation and a neutral alkene.
Analysis of the resulting mass spectrum, with its characteristic parent peaks and fragment ions, allows for detailed structural confirmation. For metal complexes of β-diketones, Fast Atom Bombardment (FAB) mass spectrometry can be employed, often showing molecular ion peaks corresponding to the stoichiometry of the complex, as well as peaks for the ligand and its fragments.
Table 2: Common Fragmentation Mechanisms in Mass Spectrometry of Ketones
| Mechanism | Description | Resulting Fragments |
|---|---|---|
| α-Cleavage | Breakage of the bond adjacent to the carbonyl group. | Acylium cation and an alkyl radical. |
| Inductive Cleavage | Fragmentation yielding an acyl radical and an alkyl cation. | Acyl radical and an alkyl cation. |
Vibrational Spectroscopy (IR, Raman) for Structural Dynamics and Hydrogen Bonding
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the molecular structure, functional groups, and particularly the hydrogen bonding in β-diketones. The keto-enol tautomerism of this compound can be readily studied using these methods.
In the IR spectrum, the enol form is characterized by a broad absorption band in the 2500-3500 cm⁻¹ region, which is indicative of the strong intramolecular O-H···O hydrogen bond. The stretching frequency of the carbonyl group (C=O) is also highly informative. In the diketo form, a strong band is typically observed around 1715 cm⁻¹. For the enol tautomer, this band disappears and is replaced by bands corresponding to the metal-chelated carbonyl groups at lower frequencies (e.g., ~1600 and ~1580 cm⁻¹) upon complexation. The position and shape of these bands are sensitive to the strength of the hydrogen bond and the molecular environment.
Ultrafast nonlinear spectroscopic techniques like transient absorption (TA) and two-dimensional infrared (2D IR) spectroscopy are powerful tools for probing the vibrational dynamics of the intramolecular hydrogen bond on femtosecond timescales. These studies reveal strong intermode coupling and can provide timescales for hydrogen atom transfer events, which are driven by collective intramolecular rearrangements.
Table 3: Characteristic IR Frequencies for β-Diketones
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Enolic OH | O-H stretch (H-bonded) | 2500 - 3500 (broad) |
| Diketo C=O | C=O stretch | ~1715 |
Note: The data in this table is representative of the β-diketone class and serves as an illustrative example.
X-ray Absorption Spectroscopy (XAS) for Electronic Structure in Metal Complexes
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the electronic structure and local coordination environment of metal ions in complexes with β-diketone ligands. For complexes involving this compound, XAS can provide quantitative information about metal-ligand bonding.
By analyzing the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum, one can determine the oxidation state of the central metal atom, its coordination geometry, and the precise bond lengths between the metal and the coordinating oxygen atoms of the β-diketonate ligand. XAS is particularly valuable for studying how modifications to the ligand structure influence the electronic properties and covalency of the metal-ligand bond. This technique is applicable to both crystalline solids and solutions, making it versatile for characterizing metal complexes under various conditions.
Electroanalytical Techniques (e.g., Cyclic Voltammetry) for Redox Behavior
Electroanalytical methods, such as cyclic voltammetry (CV), are employed to study the redox behavior of β-diketones and their metal complexes. These techniques involve measuring the electrical properties of a solution to understand the transfer of electrons in redox reactions.
For metal complexes of this compound, cyclic voltammetry can reveal information about the stability of different oxidation states of the metal center and the reversibility of the redox processes. The Nernst equation describes the relationship between the electrochemical cell's potential and the concentrations of the redox species. Analysis of the voltammetric data can yield key kinetic parameters, such as electron transfer rate constants. In some cases, polyoxovanadate clusters have been shown to undergo multiple discrete and pseudo-reversible one-electron transfer reactions, which can be elucidated using these techniques.
Future Perspectives and Emerging Research Avenues for 4 Methyl 1 O Tolyl Pentane 1,3 Dione Chemistry
Development of Novel and Efficient Synthetic Routes
The classical approach to synthesizing β-diketones is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a strong base. nih.gov For 4-Methyl-1-(o-tolyl)pentane-1,3-dione, this would likely involve the condensation of 2-methylacetophenone with an ester of isobutyric acid. While effective, this method can be limited by side reactions and the need for stoichiometric amounts of strong bases. Future research will likely focus on developing more efficient and milder synthetic strategies.
One promising area is the exploration of alternative coupling reactions. For instance, decarboxylative coupling reactions that utilize α-oxocarboxylic acids as acyl anion equivalents have emerged as a powerful tool for C-C bond formation. nih.gov The development of a transition-metal-free decarboxylative cross-coupling between an appropriate α-oxocarboxylate and an α-bromoketone could provide a more direct and atom-economical route to this compound. nih.gov
Another avenue for exploration is the hydration of alkynones. The synthesis of an appropriate alkynone precursor followed by a mild hydration protocol could yield the target diketone. nih.gov Recent advancements in this area have focused on developing catalytic systems that avoid the use of harsh acidic conditions, making the process more compatible with a wider range of functional groups. nih.gov
Furthermore, modular approaches, such as the sequential aza-Michael addition/C–H functionalization of ynediones, could be adapted for the synthesis of complex diketones. rsc.org While this specific methodology is for indolyl diketones, the underlying principles of modular assembly could inspire new synthetic designs for compounds like this compound.
| Potential Synthetic Route | Key Precursors | Anticipated Advantages |
| Modified Claisen Condensation | 2-methylacetophenone, Isobutyric acid ester | Well-established, potential for optimization with milder bases. |
| Decarboxylative Coupling | o-tolyl-α-oxocarboxylic acid, 3-bromo-4-methyl-2-pentanone | Transition-metal-free, potentially higher yields and selectivity. nih.gov |
| Hydration of Alkynones | 1-(o-tolyl)-4-methylpent-1-yn-3-one | Milder reaction conditions, good functional group tolerance. nih.gov |
| Modular Synthesis Adaptation | Substituted ynediones and anilines | High degree of molecular diversity and complexity. rsc.org |
Exploration of New Catalytic Transformations Utilizing the Specific Diketone Architecture
The ability of β-diketones to form stable complexes with a wide range of metal ions is well-documented. orientjchem.org These metal-diketonate complexes often exhibit interesting catalytic properties. The specific architecture of this compound, with its bulky o-tolyl group, could lead to the development of catalysts with unique selectivity.
Future research could focus on synthesizing and characterizing metal complexes of this diketone with various transition metals, such as molybdenum, iron, and platinum. nih.govmdpi.com Molybdenum(IV) bis-β-diketonate complexes, for example, have shown high activity as catalysts for allylic substitution reactions. nih.gov Investigating the catalytic activity of a molybdenum complex of this compound in similar transformations would be a logical next step. The steric bulk of the o-tolyl group could influence the coordination geometry around the metal center, potentially leading to enhanced stereoselectivity in asymmetric catalysis.
Another area of interest is the use of these complexes in oxidation catalysis. Iron(III) β-diketonate complexes have been studied for their potential in various oxidation reactions. mdpi.com The electronic properties of the o-tolyl group, combined with its steric influence, could modulate the redox potential of the iron center, leading to catalysts with tailored reactivity.
Furthermore, the diketone itself could be employed as a ligand in organocatalysis. The development of chiral catalysts based on the this compound scaffold could be a fruitful area of research, particularly for reactions such as the Diels-Alder cycloaddition, where the catalyst's steric and electronic properties can significantly impact the reaction's outcome. princeton.edu
| Potential Catalytic Application | Metal Center/Catalyst Type | Rationale |
| Asymmetric Allylic Substitution | Molybdenum(IV) Complex | Steric bulk of the o-tolyl group may enhance enantioselectivity. nih.gov |
| Selective Oxidation Reactions | Iron(III) Complex | Electronic and steric tuning of the metal center's redox potential. mdpi.com |
| Diels-Alder Cycloadditions | Chiral Organocatalyst | The diketone's architecture could provide a scaffold for a new class of organocatalysts. princeton.edu |
Design and Synthesis of Functional Materials Based on Diketonate Scaffolds
The unique photophysical and electronic properties of metal β-diketonate complexes make them attractive candidates for the development of advanced functional materials. mdpi.comresearchgate.netpolyu.edu.hk Cyclometalated platinum(II) β-diketonate complexes, in particular, have been extensively studied for their applications in organic light-emitting diodes (OLEDs) and as sensors. mdpi.comresearchgate.net
A key area of future research will be the synthesis of platinum(II) complexes incorporating this compound as a ligand. The steric demand of the o-tolyl group could play a crucial role in preventing intermolecular interactions, such as π-π stacking, which can lead to aggregation-caused quenching of luminescence. mdpi.com This could result in materials with improved quantum efficiencies and longer excited-state lifetimes. By systematically varying the cyclometalating ligand in conjunction with the this compound ancillary ligand, it should be possible to fine-tune the emission color and other photophysical properties of the resulting materials. researchgate.net
In addition to luminescent materials, silver(I) β-diketonates are being investigated for their potential as antimicrobial agents and as precursors for the deposition of silver films. nih.gov The solubility and decomposition temperature of these complexes can be tuned by modifying the structure of the β-diketonate ligand. nih.gov The incorporation of the lipophilic o-tolyl and isobutyl groups in this compound could lead to silver complexes with enhanced solubility in organic solvents, which would be advantageous for solution-based processing techniques.
Furthermore, the design of coordination polymers and metal-organic frameworks (MOFs) using this diketonate as a building block is another promising research direction. The steric properties of the ligand could be exploited to control the dimensionality and porosity of the resulting network structures, leading to materials with potential applications in gas storage, separation, and catalysis.
| Material Type | Metal Ion | Potential Application | Key Feature from Diketone |
| Luminescent Materials | Platinum(II) | OLEDs, sensors | Steric hindrance from o-tolyl group to reduce aggregation. mdpi.comresearchgate.net |
| Antimicrobial Films | Silver(I) | Medical devices, coatings | Enhanced solubility and tunable thermal properties. nih.gov |
| Coordination Polymers | Various Transition Metals | Gas storage, catalysis | Control over network topology and porosity. |
Advanced Theoretical Modeling for Predictive Chemical Design
Computational chemistry provides a powerful toolkit for understanding and predicting the behavior of molecules. researchgate.net For this compound, advanced theoretical modeling can offer valuable insights into its structure, reactivity, and the properties of its derivatives, thereby guiding experimental efforts.
Density Functional Theory (DFT) calculations can be employed to investigate the tautomeric equilibrium of the diketone. nih.govmdpi.com The relative energies of the keto and enol forms, as well as the intramolecular hydrogen bonding in the enol tautomer, can be accurately calculated. This information is crucial for understanding the compound's reactivity, as the different tautomers will exhibit distinct chemical behavior. nih.gov
Furthermore, theoretical modeling can be used to predict the electronic and photophysical properties of metal complexes of this compound. nih.gov Time-dependent DFT (TD-DFT) calculations can simulate the electronic absorption and emission spectra of these complexes, providing insights into the nature of the electronic transitions involved. nih.gov This can aid in the rational design of new luminescent materials with specific properties.
Molecular mechanics and quantum mechanics/molecular mechanics (QM/MM) methods can be used to study the steric and electronic effects of the o-tolyl group on the catalytic activity of metal complexes. researchgate.netnih.gov By modeling the interaction of substrates with the catalyst's active site, it may be possible to predict the selectivity of a given catalytic transformation and to design more efficient catalysts.
Finally, computational screening of potential synthetic routes can help to identify the most promising reaction pathways before they are attempted in the laboratory. By calculating the activation energies and reaction thermodynamics of different synthetic strategies, it is possible to prioritize those that are most likely to be successful.
| Modeling Technique | Property to be Investigated | Expected Outcome |
| Density Functional Theory (DFT) | Tautomeric equilibrium, electronic structure | Understanding of reactivity and spectroscopic properties. nih.govnih.gov |
| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra of metal complexes | Rational design of luminescent materials. nih.gov |
| QM/MM | Catalyst-substrate interactions | Prediction of catalytic selectivity and efficiency. researchgate.net |
| Computational Reaction Screening | Synthetic pathway feasibility | Prioritization of experimental efforts. |
Q & A
Basic Question: What are the standard synthetic routes for 4-Methyl-1-(o-tolyl)pentane-1,3-dione, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a Michael addition followed by aldol condensation using o-tolylacetophenone and methyl vinyl ketone under basic conditions (e.g., NaOH/KOH in ethanol/methanol). Key optimization parameters include:
- Temperature : Elevated temperatures (60–80°C) improve reaction rates but require reflux setups .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance diketone stability, while ethanol balances cost and efficiency .
- Catalyst Screening : Transition-metal catalysts (e.g., Cu(I)) may reduce side reactions like enol tautomerization .
Advanced Consideration : For lab-to-scale transitions, continuous flow reactors improve yield consistency by minimizing thermal gradients, as noted in industrial analogs .
Basic Question: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Core techniques include:
- NMR Spectroscopy : and NMR identify ketone resonances (δ 2.1–2.5 ppm for methyl groups; δ 190–210 ppm for carbonyl carbons) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (expected m/z ~220) and fragmentation patterns .
- IR Spectroscopy : Strong carbonyl stretches (~1700 cm) validate diketone functionality .
Advanced Consideration : In-situ FTIR monitors reaction progress by tracking carbonyl intermediate formation, enabling real-time adjustments .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Structural Analogs : Fluorophenyl vs. o-tolyl substituents alter electron density and bioactivity (e.g., fluorinated analogs show higher metabolic stability) .
- Assay Variability : Standardize assays (e.g., enzyme inhibition IC) using positive controls (e.g., Rosuvastatin intermediates) and replicate experiments .
- Computational Modeling : Perform QSAR studies to correlate substituent effects (e.g., Hammett σ values) with activity trends .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, goggles, and lab coats prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhaling vapors, especially during high-temperature reactions .
- Storage : Store in amber bottles at 4°C to prevent photodegradation; label containers with flammability warnings .
Advanced Question: How can computational tools aid in predicting the reactivity of this compound?
Methodological Answer:
- Retrosynthesis Software : Tools like Pistachio or Reaxys propose synthetic routes by cross-referencing analogous diketones (e.g., fluorophenyl derivatives) .
- DFT Calculations : Model transition states for aldol condensation to predict regioselectivity and byproduct formation .
- Solvent Optimization : Use COSMO-RS simulations to identify solvents that maximize yield while minimizing side reactions .
Basic Question: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 150°C; TGA/DSC analysis quantifies degradation thresholds .
- pH Sensitivity : Acidic conditions (pH < 3) protonate carbonyls, leading to enol tautomerization; monitor via UV-Vis spectroscopy (λ ~270 nm) .
- Long-Term Storage : Lyophilization extends shelf life by reducing hydrolytic degradation .
Advanced Question: How can researchers design experiments to study the compound’s role in polymer synthesis?
Methodological Answer:
- Crosslinking Studies : Incorporate the diketone into polyester/polyurethane matrices and assess thermal stability via TGA .
- Mechanistic Probes : Use -labeled diketones in NMR to track incorporation into polymer backbones .
- Compatibilizer Screening : Evaluate surfactant-like behavior via interfacial tension measurements in solvent-water systems .
Advanced Question: What strategies mitigate conflicting spectroscopic data in structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR to resolve tautomeric ambiguities .
- Isotopic Labeling : Synthesize - or -labeled derivatives to assign overlapping signals in complex spectra .
- Dynamic NMR : Analyze temperature-dependent spectral changes to identify rotamers or conformational equilibria .
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 220.25 g/mol (calculated) | |
| Melting Point | 85–87°C (DSC) | |
| Solubility in DMSO | >50 mg/mL | |
| LogP (Octanol-Water) | 2.8 (Predicted via ChemAxon) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
